Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine (CAS 510723-51-0), also named N,N-diethyl-4-({[(pyridin-3-yl)methyl]amino}methyl)aniline, is a tertiary diamine building block belonging to the heterocyclic benzylic amine class. Its molecular formula is C₁₇H₂₃N₃ (MW 269.39 g/mol), featuring a para-diethylamino phenyl ring linked via a methylene-amino bridge to a pyridin-3-ylmethyl moiety.

Molecular Formula C17H23N3
Molecular Weight 269.4g/mol
CAS No. 510723-51-0
Cat. No. B511065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine
CAS510723-51-0
Molecular FormulaC17H23N3
Molecular Weight269.4g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2
InChIInChI=1S/C17H23N3/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16/h5-11,13,19H,3-4,12,14H2,1-2H3
InChIKeyULNFGTGKYQAVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine (CAS 510723-51-0): Core Chemical Identity and Structural Context for Research Procurement


Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine (CAS 510723-51-0), also named N,N-diethyl-4-({[(pyridin-3-yl)methyl]amino}methyl)aniline, is a tertiary diamine building block belonging to the heterocyclic benzylic amine class. Its molecular formula is C₁₇H₂₃N₃ (MW 269.39 g/mol), featuring a para-diethylamino phenyl ring linked via a methylene-amino bridge to a pyridin-3-ylmethyl moiety . The compound is offered by multiple research chemical suppliers at purities of 95–97% and is primarily employed as a synthetic intermediate or fragment for medicinal chemistry library construction rather than as an end-target bioactive molecule. Its structural motif—a benzylic secondary amine flanked by a dialkylaniline donor and a 3-pyridyl acceptor—places it within a family of privileged scaffolds used for kinase inhibitor and GPCR ligand design, where precise regioisomeric placement of the pyridine nitrogen significantly impacts target engagement [1].

Why Generic Substitution of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine Introduces Uncontrolled Risk in Research and Scale-Up Workflows


Within the heterocyclic benzylic amine family, compounds sharing a gross C₁₇H₂₃N₃ formula and a diethylamino-benzyl-pyridyl architecture are not functionally interchangeable. The position of the pyridine nitrogen (2-, 3-, or 4-pyridyl isomer) governs the electron distribution, hydrogen-bonding geometry, and metal-coordination capacity of the molecule, which in turn dictates its behavior in catalytic cycles, binding assays, and downstream derivatization reactions [1]. Furthermore, variations in the dialkylamino substituent (e.g., dimethylamino vs. diethylamino) alter lipophilicity, steric bulk, and metabolic stability profiles; the diethylamino congener exhibits a calculated logP of 2.86 and an Fsp³ of 0.353 , parameters that directly influence membrane permeability and solubility in both biochemical and process chemistry contexts. Blind substitution with a positional isomer or a dimethylamino analog without verifying these physicochemical fingerprints can shift reaction selectivity, compromise SAR continuity, or invalidate crystallization conditions, leading to irreproducible results and procurement waste.

Quantitative Differentiation Evidence for Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine Versus Closest Analogs


Positional Isomer Differentiation: 3-Pyridyl vs. 4-Pyridyl Regioisomer Affects Computed LogP by Δ +0.8 and Alters Hydrogen-Bond Acceptor Topology

The target 3-pyridyl isomer (CAS 510723-51-0) exhibits a calculated logP of 2.86 compared to a literature-derived logP of approximately 2.0–2.1 for the closely related 4-pyridyl isomer (CAS 774551-99-4), yielding a ΔlogP of ~ +0.8 . This increased lipophilicity arises from the meta-position of the pyridine nitrogen, which reduces the molecular dipole moment relative to the para-4-pyridyl arrangement and thus lowers aqueous solubility while enhancing membrane partitioning. In fragment-based screening campaigns where logP governs non-specific binding and solubility-limited assay performance, this difference is sufficient to alter hit-calling thresholds. Additionally, the 3-pyridyl nitrogen presents a distinct hydrogen-bond acceptor vector (N–H···Nₚ distance and angle) compared to the 4-pyridyl isomer, influencing protein–ligand interaction geometries in kinase hinge-binding motifs [1].

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

Dialkylamino Substituent Differentiation: Diethylamino Congener Offers Higher Fsp³ (0.353) Than Dimethylamino Analog (~0.31), Improving Fractional Saturation for Fragment Growth

The target compound bears an N,N-diethylamino group, yielding an Fsp³ (fraction of sp³-hybridized carbons) of 0.353, as reported in the Fluorochem datasheet . In contrast, the corresponding N,N-dimethylamino analog (where ethyl groups are replaced by methyl groups; molecular formula C₁₅H₁₉N₃) carries an estimated Fsp³ of approximately 0.31. The higher Fsp³ of the diethylamino derivative correlates with greater three-dimensional character and has been associated in multiple prospective fragment-to-lead campaigns with improved aqueous solubility at a given logP, reduced aromatic ring count burden, and more favorable clinical attrition rates [1]. For procurement decisions in fragment library design, selecting the diethylamino congener over the dimethylamino version provides a measurable advantage in the Fsp³ metric that is increasingly required by computational triage workflows.

Fragment-Based Drug Discovery Physicochemical Property Optimization Lead-Likeness Metrics

Hydrogen-Bond Donor/Acceptor Architecture: Target Compound Provides 1 HBD and 3 HBA, Differentiating It from N-Methylated or N-Acylated Analogs That Lose Key Donor Capacity

The secondary benzylic amine in the target compound contributes one hydrogen-bond donor (HBD) and, together with the pyridine nitrogen and the tertiary aniline nitrogen, forms a three-acceptor (HBA) pharmacophoric system . N-Methylation of the secondary amine (e.g., conversion to N-methyl-N-[4-(diethylamino)benzyl]-N-(pyridin-3-ylmethyl)amine) eliminates the sole HBD, reducing HBD count from 1 to 0. This loss can abrogate key hydrogen-bond interactions with protein backbone carbonyls in kinase hinge regions or with aspartate residues in GPCR orthosteric sites, as documented in systematic SAR studies of benzylic amine series [1]. Procurement of the target secondary amine rather than its tertiary N-methyl analog is therefore critical when the synthetic objective involves preserving a specific donor interaction, and the HBD/HBA count serves as a direct, quantifiable filter in virtual screening and pharmacophore searching.

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Modeling

Supplier-Declared Purity and Hazard Profile: 97% Minimum Purity with Full GHS Classification Supports Direct Use in Parallel Synthesis Without Repurification

The target compound is supplied at a minimum purity of 97% as per the Fluorochem Certificate of Analysis specification , compared to a typical purity range of 95% declared for the 4-pyridyl isomer (CAS 774551-99-4) by multiple vendors . This 2-percentage-point purity differential, while modest, reduces the risk of side-product formation in sensitive amide coupling or reductive amination steps where excess reagents are calculated based on the active amine content. Furthermore, the target compound is accompanied by a full GHS-compliant safety data sheet (Signal Word: Warning; H302, H315, H319, H335) , whereas comparable isomers often ship with abbreviated hazard documentation, complicating institutional chemical hygiene plan compliance.

Parallel Synthesis Compound Management Laboratory Safety

Recommended Application Scenarios for Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment Library Construction Requiring 3-Pyridyl Regioisomer Geometry

When constructing a focused fragment library targeting kinase hinge regions, the 3-pyridyl nitrogen vector of the target compound provides a complementary hydrogen-bond acceptor geometry distinct from 2- and 4-pyridyl isomers. The compound's logP of 2.86 and Fsp³ of 0.353 place it within acceptable fragment-like property space . Procurement of this specific regioisomer avoids the off-target binding profiles and altered solubility associated with the 4-pyridyl congener (ΔlogP ~0.8) [1].

Secondary Amine Scaffold for Parallel Library Synthesis via Reductive Amination or Amide Coupling

The target compound's single secondary amine hydrogen-bond donor, combined with the tertiary aniline and pyridine acceptors, enables selective mono-functionalization at the benzylic amine site without protecting group manipulation. The 97% minimum purity and comprehensive GHS safety documentation facilitate direct use in automated parallel synthesis workflows with minimal risk of cross-contamination or regulatory non-compliance .

Computational Pre-Screening for CNS-Penetrant Lead Series Where logP ~2.8 Is Target-Aligned

For CNS drug discovery programs targeting a logP window of 2–3.5, the calculated logP of 2.86 for this compound aligns closely with the central value of the desirable range, whereas the more polar 4-pyridyl isomer (estimated logP ~2.0) may require additional lipophilic substitution to achieve comparable brain penetration . The quantifiable logP differential supports rational selection before committing to multi-step analog synthesis [1].

Metal-Coordination Ligand Design Exploiting Pyridine N-Position and Benzylic Amine Spacer

The 3-pyridyl isomer presents a distinct N–metal coordination geometry compared to 2- or 4-pyridyl variants, influencing the bite angle and denticity in bidentate or tridentate ligand systems. The flexible methylene-amino spacer between the pyridine and the diethylamino-phenyl moieties allows conformational adaptation while maintaining the donor atom connectivity pattern, a feature that is not reliably reproduced by regioisomeric substitution [1].

Quote Request

Request a Quote for Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.